Jolethin vs. Spironolactone in Central Serous Retinopathy: Higher Complete Resolution Rate
In a randomized controlled trial of 200 Chinese diabetes patients with central serous retinopathy (CSR), patients treated with oral Jolethin (lecithin-bound iodine, 390 µg/kg/day) for 6 months demonstrated a higher proportion of eyes achieving complete resolution of subretinal fluid compared to patients treated with oral spironolactone (50 mg/day) [1]. This is a Direct head-to-head comparison within the same study population.
| Evidence Dimension | Proportion of eyes with complete resolution of subretinal fluid at 6 months |
|---|---|
| Target Compound Data | 87% (Jolethin group) |
| Comparator Or Baseline | 81% (spironolactone 50 mg/day group) |
| Quantified Difference | Absolute difference: +6 percentage points (87% vs 81%; p>0.005, numerically superior) |
| Conditions | Randomized controlled trial; Chinese diabetes patients aged >18 years with CSR and persistent subretinal fluid; n=200; Jolethin 390 µg/kg/day vs spironolactone 50 mg/day for 6 months |
Why This Matters
This head-to-head data positions Jolethin as a numerically more effective therapeutic option than spironolactone for CSR resolution, supporting procurement decisions in contexts where complete fluid resolution is the clinical endpoint.
- [1] Gu H, Pu L, Yu S. Efficacy and safety of iodized lecithin tablets versus spironolactone in alleviating central serous retinopathy among Chinese patients with uncontrolled diabetes. Pakistan Journal of Pharmaceutical Sciences. 2023;36(2 Spec):595-599. View Source
